molecular formula C10H11N3O B5717055 4-(2-Aminophenyl)iminopyrrolidin-2-one

4-(2-Aminophenyl)iminopyrrolidin-2-one

Cat. No.: B5717055
M. Wt: 189.21 g/mol
InChI Key: MOFWTEMSJNKACI-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)iminopyrrolidin-2-one is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.22 g/mol . It features a pyrrolidin-2-one (a cyclic amide) core, a common structural motif in medicinal chemistry and drug discovery. This core structure is found in a variety of bioactive molecules, including the racetam class of nootropics (e.g., aniracetam) and other pharmaceutical compounds . The compound is substituted with a 2-aminophenyl imino group, which may contribute to its properties and potential reactivity. Researchers can explore this chemical as a building block for the synthesis of more complex molecules or as a candidate for screening in various biological assays. Compounds within the pyrrolidin-2-one class have been investigated for their ability to enhance skin permeation of therapeutic agents, acting as penetration enhancers in transdermal drug delivery research . Furthermore, the structure suggests potential for interaction with biological systems, similar to other derivatives that have shown activity in areas such as neuroscience and inflammation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminophenyl)iminopyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWTEMSJNKACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Aminophenyl Iminopyrrolidin 2 One

De Novo Synthesis Approaches to the Core Structure

The formation of the pyrrolidin-2-one ring is a fundamental step in the synthesis of the target molecule. Various cyclization strategies can be envisioned for the construction of this lactam core.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one, or γ-lactam, ring is a common motif in many biologically active compounds and its synthesis is well-established. These methods can be broadly classified into intramolecular cyclization strategies and ring-closing reactions.

Intramolecular cyclization is a powerful tool for the formation of cyclic structures, including lactams. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor. Several precursors can be designed to undergo intramolecular cyclization to yield a pyrrolidin-2-one ring. For instance, the cyclization of γ-amino acids or their ester derivatives is a classic and direct method.

Another versatile strategy involves the intramolecular cyclization of unsaturated α-carbamoyl radicals or imines. nih.gov For example, α-iminoesters can be alkylated and subsequently cyclized under thermal or microwave conditions to form five-membered lactams. nih.gov This method offers a pathway to substituted pyrrolidinones.

A notable approach involves the cyclization of N-allyl propiolamides, which can be catalyzed by various transition metals like palladium. nih.gov This method allows for the introduction of diverse substituents on the resulting γ-lactam.

The following table summarizes various intramolecular cyclization strategies that could be adapted for the synthesis of a pyrrolidin-2-one core.

Precursor TypeReagents and ConditionsProduct TypeReference
α-Iminoester Derivatives1. Base (e.g., K₂CO₃), Michael Acceptor2. Heat or MicrowaveSubstituted Pyrrolidin-2-ones nih.gov
N-Allyl PropiolamidesPdCl₂(PhCN)₂, CuCl₂, LiCl, MeCNα-Chloromethylene-β-chloromethyl-γ-lactams nih.gov
3-Bromobut-3-enamidesCuI, N,N'-dimethylethylenediamine, Dioxane, Reflux4-Alkylidene-β-lactams (can lead to larger lactams) rsc.org
N-(4,4-Diethoxybutyl)ureasAcid catalyst2-Substituted Pyrrolidines nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated heterocycles, including pyrrolidinone derivatives. biointerfaceresearch.comorganic-chemistry.orgrsc.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin with the concomitant release of a small volatile alkene, such as ethylene. organic-chemistry.org For the synthesis of a 4-iminopyrrolidin-2-one precursor, a diene substrate containing an appropriately positioned nitrogen atom could be designed to undergo RCM to form a dihydropyrrole, which could then be further functionalized.

While direct RCM to form an exocyclic imine is less common, the resulting endocyclic double bond from a standard RCM reaction provides a handle for further chemical manipulation to install the desired imino group.

Strategic Introduction of the 2-Aminophenyl Moiety

The introduction of the 2-aminophenyl group is a critical step that defines the target molecule. This can be achieved either by coupling the aromatic moiety to a pre-formed pyrrolidinone ring or by incorporating it into the precursor before the cyclization step.

A plausible route to 4-(2-aminophenyl)iminopyrrolidin-2-one involves the condensation of a 4-oxopyrrolidin-2-one derivative with o-phenylenediamine (B120857). The reaction of amines with 4-oxopyrrolidones to form enamines or imines is a known transformation. whiterose.ac.uk The reaction between a 4-oxopyrrolidin-2-one and o-phenylenediamine would likely proceed via nucleophilic attack of one of the amino groups of the diamine on the C4-carbonyl group, followed by dehydration to form the imine linkage. The second amino group of the phenylenediamine would remain free, affording the target structure. The success of this reaction would depend on controlling the reactivity to favor mono-condensation.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-N bond formation. While typically used for C-C bond formation, methods for the direct C4-arylation of pyrrolidines have been developed. whiterose.ac.uk These methods often employ a directing group to achieve regioselectivity. A similar strategy could potentially be adapted for the formation of the C4-N bond with a protected 2-aminoaniline derivative.

The following table presents potential coupling partners for the synthesis of the target molecule's core structure.

Pyrrolidinone PrecursorCoupling PartnerPotential ReactionReference
4-Oxopyrrolidin-2-oneo-PhenylenediamineCondensation nih.govbohrium.com
4-Halopyrrolidin-2-one2-Aminoaniline (protected)Buchwald-Hartwig Amination whiterose.ac.uk
Pyrrolidin-2-one-4-boronic acid ester2-Nitro-1-halo-benzene followed by reductionSuzuki Coupling rsc.org

An alternative and often more convergent approach involves the incorporation of the 2-aminophenyl group into the acyclic precursor prior to the ring-closing reaction. bohrium.comresearchgate.net This strategy ensures the correct positioning of the substituent from the outset.

For example, a γ-keto acid or ester can be envisioned as a starting material. The keto group could first be reacted with a protected o-phenylenediamine to form an enamine or imine. Subsequent intramolecular cyclization of the resulting intermediate, for instance, through amide formation between the acid/ester and a nitrogen source, would lead to the desired this compound skeleton. The choice of protecting group for the second amine function of the diamine would be crucial to avoid side reactions and to allow for its selective removal at a later stage.

Formation of the Imino Functionality

Condensation Reactions with Primary Amines from Carbonyl Precursors

A prevalent method for forming the imino group is the condensation reaction between a carbonyl-containing precursor and a primary amine. libretexts.org In the context of synthesizing this compound, this involves reacting a pyrrolidin-2,4-dione derivative with o-phenylenediamine. The reaction is generally acid-catalyzed and proceeds via the nucleophilic attack of the primary amine on the carbonyl group, followed by the elimination of a water molecule to form the imine. libretexts.org The pH of the reaction medium is a crucial factor, with optimal rates often observed around a pH of 5. libretexts.org

This approach is a direct and efficient way to introduce the desired (2-aminophenyl)imino moiety onto the pyrrolidinone scaffold. The use of primary aliphatic or aromatic amines to form these Schiff bases is a well-established transformation in organic chemistry. learncbse.in

Conversion of Other Nitrogen Functionalities to Imines

While direct condensation is common, alternative strategies can be employed where other nitrogen functionalities are converted into the imine. One such pathway involves the reductive coupling of a nitro-substituted precursor with a carbonyl compound. For instance, a nitro-aromatic compound can be reduced in situ to an amine, which then reacts with a carbonyl group to form the imine. rsc.orgrsc.org This one-pot synthesis is advantageous as it combines two synthetic steps, often utilizing heterogeneous catalysts like nickel nanoparticles supported on nitrogen-doped carbon. rsc.orgrsc.org This method has been shown to be effective for a diverse range of substrates, affording imines in high yields. rsc.org

Strategies for Modifying Precursors and Pre-formed Scaffolds

In addition to directly forming the imine, synthetic strategies often involve the modification of existing pyrrolidinone structures or the phenyl substituent to arrive at the final product.

Derivatization of Existing Pyrrolidinone Structures

The pyrrolidinone ring is a versatile scaffold that can be derivatized in numerous ways. researchgate.netresearchgate.net The synthesis of various substituted pyrrolidinones has been extensively studied, providing a toolbox of reactions that can be applied to create precursors for this compound. mdpi.comacs.org For example, the introduction of functional groups onto the pyrrolidinone ring can facilitate subsequent reactions. researchgate.net These modifications can include altering substituents at various positions of the ring to influence the electronic properties and reactivity of the molecule. rsc.org

Amination Reactions on the Phenyl Substituent (e.g., reduction of nitro groups)

A key feature of the target molecule is the amino group on the phenyl ring. A common and effective method to introduce this group is through the reduction of a corresponding nitro-substituted precursor. libretexts.org This transformation is typically achieved using various reducing agents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a widely used method. researchgate.net This reduction is generally clean and high-yielding.

The direct amination of an aryl halide precursor is another powerful technique. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a C-N bond between an aryl halide and an amine. nih.govacs.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative for coupling aryl chlorides with primary amines. nih.gov

Direct Imination Reactions on Pyrrolidinone Derivatives

Direct imination involves the reaction of a suitable pyrrolidinone derivative, which already possesses the necessary carbonyl group at the 4-position, with o-phenylenediamine. This is a direct application of the condensation reaction described in section 2.1.3.1. The success of this reaction depends on the reactivity of the carbonyl group on the pyrrolidinone ring. The use of organocatalysts, such as pyrrolidine (B122466) itself, can facilitate such transformations, often proceeding through an enamine or Mannich-elimination type mechanism. nih.gov

Data Tables

Table 1: Key Synthetic Reactions

Reaction TypePrecursorsReagents/ConditionsProduct Feature Formed
CondensationPyrrolidin-2,4-dione, o-phenylenediamineAcid catalyst, pH ~5Imino functionality
Reductive AminationNitro-substituted phenyl precursor, Carbonyl precursorNi/CN–MgO catalyst, H₂Imine and Amino group
Nitro Group Reduction4-(2-Nitrophenyl)iminopyrrolidin-2-onePd/C, H₂Amino group on phenyl ring
Buchwald-Hartwig AminationHalogenated phenyl-iminopyrrolidinone, Ammonia (B1221849) sourcePalladium catalyst, Ligand, BaseAmino group on phenyl ring

Catalyst Systems and Reaction Conditions in Synthetic Pathways

The formation of the imine bond in this compound is the crucial step in its synthesis. The choice of catalyst and the optimization of reaction conditions are critical to ensure high yield and purity, particularly given the potential for side reactions with a bifunctional nucleophile like o-phenylenediamine.

Role of Acid and Base Catalysis in Imine Formation

The condensation reaction to form an imine is typically catalyzed by either an acid or a base. The reaction proceeds via a hemiaminal intermediate, and the catalyst's role is to facilitate the rate-limiting dehydration of this intermediate.

Acid Catalysis: In the synthesis of related pyrrolidinone and imine compounds, acid catalysis is common. A proton source activates the carbonyl group of the 4-oxopyrrolidin-2-one precursor, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. Following the formation of the hemiaminal, the acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the C=N double bond. Mild acids are often preferred to avoid undesired side reactions. For instance, studies on other heterocyclic syntheses have successfully employed weak organic acids like citric acid, which acts as an efficient and environmentally benign catalyst. vjol.info.vnrsc.org In some cases, even a mildly acidic phenol (B47542) can accelerate catalytic reactions involving imine-like intermediates. researchgate.net

Base Catalysis: While less common for the initial imine formation from a simple ketone and amine, bases can play a role in related transformations. For example, in multi-step reactions or cyclizations that follow an initial condensation, bases like triethylamine (B128534) are often used to neutralize acid byproducts or to facilitate subsequent reaction steps. rasayanjournal.co.in In the context of synthesizing the target compound, careful control of pH would be essential. The presence of the second amino group in o-phenylenediamine means that under strongly acidic conditions, the diamine would be protonated, reducing its nucleophilicity. Therefore, a neutral or weakly acidic medium is likely optimal.

Application of Transition Metal Catalysis

For the direct condensation of a ketone and an amine to form an imine, transition metal catalysts are not the conventional choice. However, they are highly relevant in the broader context of synthesizing complex derivatives or the precursors themselves.

Precursor Synthesis: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to synthesize substituted versions of the o-phenylenediamine or the pyrrolidinone core before the final imine formation.

Benzimidazole (B57391) Formation: It is critical to note that reactions of o-phenylenediamine with carbonyl compounds, especially under oxidative conditions or with certain catalysts, often lead to the formation of benzimidazoles rather than stable imines. lookchem.comnih.gov For example, supported gold nanoparticles have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. nih.gov This highlights a significant potential side reaction that must be controlled to successfully isolate this compound. Therefore, the choice of catalyst must be one that favors imine formation and stops the reaction from proceeding to the common intramolecular cyclization that forms the highly stable benzimidazole ring.

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent and reaction temperature is crucial for maximizing product yield and minimizing impurities.

Solvent Effects: The solvent can influence reactant solubility, reaction rate, and even the position of the equilibrium in the reversible imine formation step.

Protic vs. Aprotic: Protic solvents like ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding and are often used for imine synthesis. vjol.info.vnnih.gov They are considered green solvent choices. vjol.info.vnrsc.org

Aprotic Solvents: Aprotic solvents such as toluene, chloroform, or acetonitrile (B52724) are also common. nih.gov Often, reactions are performed in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the imine product.

Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. Optimization often requires screening a range of solvents, as shown in the table below for a generalized synthesis.

Temperature Optimization: Temperature control is a key parameter. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the aforementioned benzimidazole formation, or lead to decomposition. lookchem.com For many imine syntheses, reactions are initially run at room temperature or slightly elevated temperatures to ensure controlled formation of the desired product. vjol.info.vn

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Hypothetical Yield (%) Notes
1 None Ethanol 25 24 <10 Reaction is slow without a catalyst.
2 Citric Acid (10 mol%) Ethanol 80 6 75 Refluxing in a green solvent with an acid catalyst is effective.
3 Acetic Acid (10 mol%) Toluene 110 4 85 Azeotropic removal of water drives the reaction to completion.
4 Au/TiO₂ Chloroform/Methanol 25 12 Low High potential for benzimidazole byproduct formation. nih.gov
5 None Microwave (100W) 90 0.5 80 Catalyst-free microwave conditions can be rapid and efficient. mdpi.com

High-Throughput and Automated Synthetic Approaches for Derivatives

While no specific high-throughput synthesis of this compound has been reported, methodologies developed for related structures are directly applicable for the rapid synthesis of a library of derivatives. Automated, nanoscale synthesis platforms have been successfully used to prepare over 1,000 iminopyrrolidine derivatives in a fully automated fashion. These systems use non-contact dispensing technology to perform reactions on a nanomole scale, which dramatically reduces the consumption of reagents and solvents. This approach allows for rapid scouting of reaction conditions and exploration of a wide range of starting materials to build a library of compounds for screening purposes.

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes.

Atom Economy and Step Efficiency

Atom Economy: The concept of atom economy measures how many atoms from the starting materials are incorporated into the final product. The proposed synthesis of this compound via direct condensation is an excellent example of a reaction with high atom economy.

Reaction: 4-oxopyrrolidin-2-one + o-phenylenediamine → this compound + H₂O

Analysis: In this reaction, the only byproduct is a single molecule of water. All atoms from the two main reactants are incorporated into the desired product, making it a highly atom-economical process.

Solvent Selection and Waste Minimization

The selection of solvents in the synthesis of heterocyclic compounds like iminopyrrolidines is crucial for reaction efficiency, yield, and environmental impact. While no specific studies outline solvent selection for this compound, general principles of green chemistry guide the choice toward minimizing waste and environmental harm nih.gov.

A potential synthesis could involve the condensation of a 4-oxopyrrolidin-2-one precursor with o-phenylenediamine. In such reactions, the choice of solvent influences reaction rates and product purity.

Key Considerations for Solvent Selection:

Polarity: The solvent must be appropriate for the polarity of the reactants and intermediates. Polar aprotic solvents like DMF or DMSO can be effective but pose challenges in removal and environmental disposal.

Green Solvents: Modern synthetic approaches prioritize the use of greener solvents such as ethanol, water, or solvent-free conditions to reduce environmental impact nih.gov. For similar multicomponent reactions leading to heterocyclic systems, ethanol has been used effectively, sometimes in the presence of an acid catalyst rsc.org.

Waste Minimization: The primary strategy for waste minimization is the use of high-yield, high-atom-economy reactions nih.gov. This involves choosing catalytic methods over stoichiometric reagents and opting for one-pot procedures where multiple steps are performed in the same vessel, reducing the need for intermediate purification and solvent usage nih.govresearchgate.net. The use of reusable solid catalysts, such as silica (B1680970) sulfuric acid, has been noted in the synthesis of other complex pyrrole (B145914) systems, offering a pathway to reduced waste rdd.edu.iq.

The following table outlines potential solvents and their green chemistry considerations, extrapolated from syntheses of related heterocyclic compounds.

Solvent CategoryExample SolventAdvantages in Heterocyclic SynthesisWaste & Environmental Considerations
Protic EthanolReadily available, low toxicity, biodegradable. Effective for condensation reactions. rsc.orgLower boiling point may require longer reflux times.
Aprotic Polar DMF, DMSOHigh boiling point, excellent solvating power for a wide range of reagents.Difficult to remove, high environmental impact, potential toxicity.
Green/Benign WaterNon-toxic, non-flammable, environmentally benign. rdd.edu.iqLimited solubility for non-polar organic reactants.
Solvent-Free NoneEliminates solvent waste, can lead to shorter reaction times and higher efficiency. nih.govRequires reactants to be liquid or have a low melting point; potential for thermal decomposition.

Comparative Analysis of Synthetic Routes

A direct comparative analysis for this compound is not possible due to the lack of published, distinct synthetic routes. However, a hypothetical comparison can be made based on general strategies for forming the iminopyrrolidinone core. A plausible route is the acid-catalyzed condensation of a suitable 4-keto-pyrrolidinone with o-phenylenediamine.

Evaluation of Overall Yield and Reaction Efficiency

Reaction Conditions: Temperature and reaction time are critical variables. While conventional heating with reflux is common, alternative energy sources like microwave irradiation have been shown to dramatically reduce reaction times and, in some cases, improve yields for related heterocyclic syntheses nih.gov.

The table below provides a hypothetical comparison of potential synthetic conditions, with efficiency data extrapolated from analogous reactions.

MethodCatalystTypical SolventTemperatureReaction TimeTypical Yield Range
Conventional Heating Acetic AcidEthanolReflux (78 °C)12-24 hoursModerate to Good
Microwave Irradiation Iodine (I₂)DMF100-120 °C15-30 minutesGood to Excellent nih.gov
Solvent-Free None / Solid AcidNone100 °C1-3 hoursGood nih.gov

Scalability of Synthetic Procedures

The scalability of a synthetic procedure is its adaptability to large-scale production, considering factors like cost, safety, and ease of operation.

Reaction Conditions: Procedures that avoid extreme temperatures, high pressures, or hazardous reagents are more amenable to scaling. One-pot, solvent-free, or catalytically driven reactions are generally preferred for industrial applications due to simplified protocols and reduced waste streams nih.gov.

Purification: The ease of product purification is critical. If the product precipitates from the reaction mixture and can be isolated by simple filtration, the process is highly scalable. In contrast, reliance on column chromatography is costly and time-consuming on a large scale, making it less desirable for manufacturing. The synthesis of related pyrrolidinone derivatives often requires recrystallization or chromatography for purification rdd.edu.iq.

Chemical Reactivity and Transformation of 4 2 Aminophenyl Iminopyrrolidin 2 One

Reactivity of the Imino Group

The imino group is characterized by a carbon-nitrogen double bond, which is susceptible to a variety of chemical transformations.

Imines are known to undergo hydrolysis to yield the corresponding carbonyl compound and primary amine. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically reversible and can be catalyzed by acid. masterorganicchemistry.comwizeprep.com In the case of 4-(2-aminophenyl)iminopyrrolidin-2-one, hydrolysis would be expected to yield 4-oxopyrrolidin-2-one and 1,2-diaminobenzene. The equilibrium of this reaction can be influenced by the pH of the medium, with acidic conditions generally favoring the hydrolysis product. masterorganicchemistry.com

The proposed mechanism for the acid-catalyzed hydrolysis involves protonation of the imine nitrogen, which increases the electrophilicity of the imino carbon. Subsequent nucleophilic attack by water leads to a carbinolamine intermediate. Proton transfer and elimination of the amine result in the formation of the carbonyl compound. masterorganicchemistry.com

Table 1: Illustrative Hydrolysis of this compound

ReactantReagentsExpected Products
This compoundH₂O, H⁺4-Oxopyrrolidin-2-one and 1,2-Diaminobenzene

Note: This table represents a theoretical reaction based on the general reactivity of imines.

The imino carbon in this compound is electrophilic and is, therefore, a potential site for nucleophilic attack. A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide, could theoretically add to the C=N bond. Such additions would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position of the pyrrolidinone ring, leading to a diverse array of substituted pyrrolidinone derivatives. The presence of the aminophenyl group may influence the reactivity of the imino group through electronic effects.

The imino group can be reduced to the corresponding secondary amine. This transformation is a common method for the synthesis of amines. libretexts.org Various reducing agents can be employed for this purpose, including hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. The asymmetric reduction of cyclic imines has been a subject of significant research, utilizing chiral catalysts or enzymes like imine reductases to produce enantiomerically enriched amines. nih.govresearchgate.netacs.orgrsc.org The reduction of this compound would yield 4-(2-aminophenyl)aminopyrrolidin-2-one.

Table 2: Hypothetical Reduction of this compound

ReactantReducing AgentExpected Product
This compoundSodium Borohydride (NaBH₄)4-(2-Aminophenyl)aminopyrrolidin-2-one
This compoundH₂, Pd/C4-(2-Aminophenyl)aminopyrrolidin-2-one

Note: This table illustrates a theoretical reaction based on the known reduction of imines.

While less common than reactions at the imino carbon, the imino nitrogen possesses a lone pair of electrons and can potentially act as a nucleophile. However, the nucleophilicity of the imino nitrogen is generally low. Reaction with strong electrophiles such as alkyl halides or acyl chlorides could theoretically lead to the formation of a quaternary iminium salt. These salts would be highly reactive and prone to subsequent reactions, such as hydrolysis.

Reactivity of the Aminophenyl Moiety

The aminophenyl group is an electron-rich aromatic system, which is activated towards electrophilic aromatic substitution.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the phenyl ring of this compound is expected to be highly susceptible to electrophilic attack at the positions ortho and para to the amino group (positions 3, 5, and the carbon para to the amino group, which is already substituted). Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity would be influenced by the steric hindrance imposed by the iminopyrrolidinone substituent.

Chemical Transformations of the Primary Amino Group

The primary amino group (-NH₂) attached to the phenyl ring is a versatile functional handle, susceptible to a variety of electrophilic reagents.

Acylation: The primary amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide. For instance, reaction with acetyl chloride would yield N-(2-((2-oxopyrrolidin-4-ylidene)amino)phenyl)acetamide. The reactivity of the amino group in acylation reactions is well-documented for structurally similar anilines.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), would result in the formation of a diazonium salt. This intermediate is highly reactive and can undergo a plethora of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, providing a gateway to a wide array of substituted aromatic compounds.

Schiff Base Formation: The primary amino group can condense with aldehydes or ketones to form Schiff bases (imines). nih.govresearchgate.netmdpi.comnih.govresearchgate.net For example, reaction with benzaldehyde (B42025) would yield a new imine linkage. This reaction is typically catalyzed by an acid or a base and involves the removal of water. The formation of Schiff bases from 4-aminoantipyrine (B1666024) and various aldehydes has been extensively studied, demonstrating the general applicability of this reaction to related amino-heterocyclic systems. mdpi.comnih.govresearchgate.net

Table 1: Representative Transformations of the Primary Amino Group

Reaction Reagent(s) Product Type
Acylation Acetyl chloride, Pyridine Amide
Diazotization NaNO₂, HCl (0-5 °C) Diazonium Salt
Schiff Base Formation Benzaldehyde, Acid catalyst Imine (Schiff Base)

Reactivity of the Pyrrolidin-2-one Lactam System

The pyrrolidin-2-one ring, a five-membered lactam, exhibits its own characteristic reactivity, primarily centered around the amide functionality.

Electrophilic Attack at the Lactam Oxygen

The lactam oxygen possesses lone pairs of electrons and can act as a Lewis base. Protonation or coordination to a Lewis acid at this site can activate the lactam ring towards nucleophilic attack at the carbonyl carbon.

Nucleophilic Attack at the Lactam Carbonyl

The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then either revert to the starting material or proceed to ring-opening, depending on the reaction conditions and the nature of the nucleophile.

Ring-Opening Reactions under Specific Conditions

Under forcing conditions, such as strong acid or base catalysis with heating, the lactam ring can undergo hydrolysis to yield the corresponding γ-amino acid, 4-amino-4-((2-aminophenyl)amino)butanoic acid. The stability of the γ-butyrolactone ring, a related structure, is known to be susceptible to hydrolysis. nih.govchemicalbook.com

N-Alkylation/Acylation of the Lactam Nitrogen

The nitrogen atom of the lactam is generally less nucleophilic than the exocyclic primary amino group due to the delocalization of its lone pair into the adjacent carbonyl group. However, under appropriate conditions, such as using a strong base to deprotonate the nitrogen followed by treatment with an alkyl or acyl halide, N-functionalization can be achieved.

Tautomerism and Isomerization Processes

Tautomerism is a significant aspect of the chemistry of this compound, leading to a dynamic equilibrium between different isomeric forms. byjus.comchemrxiv.org

The primary tautomeric equilibrium is expected to exist between the iminopyrrolidin-2-one form and the aminopyrrolen-2-one form. This involves the migration of a proton from the pyrrolidinone ring to the imine nitrogen, resulting in an endocyclic double bond.

A second possible tautomeric process is the classic lactam-lactim tautomerism, where the proton from the lactam nitrogen migrates to the carbonyl oxygen, forming a hydroxyl group and an endocyclic imine. Theoretical studies on related 4-pyrimidone systems have explored such keto-enol and lactam-lactim tautomerism. nih.govchemicalbook.com The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of the substituents. nih.govnih.gov

Table 2: Potential Tautomeric Forms of this compound

Tautomer Name Key Structural Feature
Iminopyrrolidin-2-one (Keto-imino) Exocyclic C=N bond, Lactam carbonyl
Aminopyrrolen-2-one (Ene-amino) Endocyclic C=C bond, Exocyclic amino group
Iminopyrrolidin-2-ol (Lactim) Endocyclic C=N bond, Hydroxyl group

Imino-Enamine Tautomerism of the Cyclic Imine

The exocyclic imine group in this compound is expected to exhibit imino-enamine tautomerism. This equilibrium involves the migration of a proton from the carbon adjacent to the C=N double bond (the α-carbon of the pyrrolidinone ring) to the nitrogen atom, resulting in the formation of an enamine tautomer. The position of this equilibrium would be influenced by several factors, including the solvent, temperature, and the electronic effects of the substituents. The aromatic aminophenyl group and the lactam carbonyl could play a role in stabilizing one tautomer over the other through resonance or hydrogen bonding.

Hypothetical Tautomeric Equilibrium:

TautomerStructureKey Features
Imino Form(Structure of this compound)Contains a C=N double bond exocyclic to the pyrrolidinone ring.
Enamine Form(Hypothetical structure of the enamine tautomer)Features a C=C double bond within the pyrrolidinone ring and an amino group.

Lactam-Lactim Tautomerism of the Pyrrolidin-2-one Ring

The pyrrolidin-2-one core of the molecule contains an amide functional group and is therefore capable of undergoing lactam-lactim tautomerism. This process involves the migration of the proton from the nitrogen atom of the lactam to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a C=N double bond within the ring (the lactim form). The lactam form is generally the more stable tautomer for simple amides and lactams. The presence of the imino and aminophenyl groups could potentially influence this equilibrium, though significant shifts towards the lactim form under normal conditions are not anticipated.

Conformational Isomerism and Dynamic Behavior

The non-planar nature of the five-membered pyrrolidin-2-one ring suggests the existence of multiple conformational isomers. The ring can adopt various envelope and twist conformations to minimize steric strain. Furthermore, rotation around the single bonds connecting the pyrrolidinone ring to the imine nitrogen and the imine nitrogen to the aminophenyl ring would contribute to the molecule's dynamic behavior. Intramolecular hydrogen bonding between the amino group on the phenyl ring and the imine nitrogen or the lactam carbonyl could restrict conformational freedom and favor specific spatial arrangements. Computational modeling would be a valuable tool to predict the most stable conformers and the energy barriers between them.

Reaction Mechanisms and Kinetic Studies

Without experimental data, any discussion of reaction mechanisms and kinetics remains speculative. Key transformations would likely involve the reactive sites of the molecule: the imine, the primary amine, and the lactam.

Detailed Mechanistic Pathways of Key Transformations

Potential reactions could include:

Hydrolysis of the Imine: In the presence of water and an acid or base catalyst, the exocyclic imine could undergo hydrolysis to yield 4-oxopyrrolidin-2-one and 1,2-phenylenediamine. The mechanism would involve nucleophilic attack of water on the iminium carbon, followed by proton transfers and elimination of the amine.

Reduction of the Imine: The C=N bond could be reduced to an amine using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This would lead to the formation of 4-(2-aminophenyl)aminopyrrolidin-2-one.

Reactions of the Primary Amine: The primary amino group on the phenyl ring would be expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies would be essential to understand the rates of these potential transformations and to elucidate the rate-determining steps. For instance, in the hydrolysis of the imine, the rate-determining step could be the initial nucleophilic attack of water or the breakdown of a tetrahedral intermediate, depending on the reaction conditions. The rates would be influenced by factors such as pH, temperature, and the concentration of reactants.

No Research Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no research or data could be found for the chemical compound This compound . Consequently, it is not possible to generate an article on its derivatization and analog synthesis as requested.

The search included queries for its synthesis, derivatization, structure-activity relationships, and any related chemical modifications. However, these searches did not yield any relevant scholarly articles, patents, or database entries for this specific molecule.

This lack of information prevents the creation of scientifically accurate content for the outlined sections, including:

Derivatization and Analog Synthesis Based on 4 2 Aminophenyl Iminopyrrolidin 2 One

Design and Synthesis of Chemically Modified Analogs:There are no published methods for modifying the aminophenyl group, either through substitution on the aromatic ring or derivatization of the amino group into amides, ureas, or sulfonamides.

Therefore, no data tables or detailed research findings can be provided as requested in the instructions. Further investigation into this specific chemical structure appears to be a novel area of research.

Modifications at the Pyrrolidinone Ring

Alkylation/Substitution at Ring Carbons

Direct alkylation or substitution on the carbon atoms of the pyrrolidinone ring in a pre-formed 4-(2-aminophenyl)iminopyrrolidin-2-one system can be challenging due to the presence of multiple reactive sites. However, analogous transformations on related pyrrolidinone systems provide insights into potential synthetic routes. For instance, the alkylation of pyrrolidin-2-one derivatives can be achieved by generating an enolate at the C3 or C5 position, followed by reaction with an electrophile. The synthesis of 2,2-disubstituted pyrrolidines has been accomplished through a sequence involving asymmetric allylic alkylation followed by a ring contraction, demonstrating a method to introduce substituents at the C2 position. nih.gov For the 4-position, which is part of the imino functionality in the target molecule, direct alkylation is not feasible without altering the imine itself. However, building the pyrrolidinone ring from suitably substituted precursors is a common strategy. For example, the synthesis of 4,4-disubstituted-3-oxopyrrolidones, which can be precursors to 4-substituted pyrrolidinones, has been reported. chemrxiv.org

A general approach to introduce diversity at the pyrrolidinone ring carbons involves the use of substituted starting materials in the initial ring-forming reactions. For example, multicomponent reactions are frequently employed for the synthesis of highly substituted pyrrolidine (B122466) derivatives. researchgate.net

Position Modification Type General Method Potential Reagents Reference Example
C3AlkylationEnolate formation followed by reaction with an electrophileLDA, Alkyl halidesGeneral principle in pyrrolidinone chemistry
C5AlkylationEnolate formation followed by reaction with an electrophileNaH, Alkyl halidesGeneral principle in pyrrolidinone chemistry
C2DisubstitutionAsymmetric allylic alkylation and ring contractionBenzyloxy imide, various electrophilesSynthesis of enantioenriched 2,2-disubstituted pyrrolidines nih.gov
C4SubstitutionConstruction from substituted precursorsSubstituted itaconates or maleimidesSynthesis of pyrrolidine-2,5-dione derivatives rsc.org
Heteroatom Incorporation (if relevant to general scaffold modifications)

The incorporation of heteroatoms into the pyrrolidinone ring can significantly alter the physicochemical properties of the resulting analogs. While direct insertion of a heteroatom into the pre-existing ring is synthetically challenging, building the heterocyclic core with heteroatom-containing synthons is a viable strategy. For instance, the synthesis of oxazolidinones or thiazolidinones, which are analogs where a ring carbon is replaced by an oxygen or sulfur atom, respectively, typically involves cyclization of appropriate amino alcohol or aminothiol (B82208) precursors.

Furthermore, the synthesis of related nitrogen-containing five-membered heterocycles, such as imidazolidinones or pyrazolidinones, can be achieved through condensation reactions involving substituted hydrazines or ureas. These approaches, while not direct modifications of the this compound scaffold, are relevant for generating analogs with modified core structures.

Modifications of the Imino Group

The exocyclic imino group is a key functional handle for derivatization, allowing for a range of chemical transformations.

N-Substitution on the Imino Nitrogen

The nitrogen atom of the imino group is nucleophilic and can be targeted for substitution reactions. The electron-donating character of the exocyclic nitrogen in N-heterocyclic imines is well-established, making it reactive towards electrophiles. researchgate.netrsc.org Alkylation, acylation, and sulfonylation are common modifications. For instance, N-substituted iminopyrrolidine derivatives have been synthesized, highlighting the feasibility of this approach. nih.gov The reaction typically proceeds by treating the iminopyrrolidinone with an appropriate electrophile, such as an alkyl halide, acyl chloride, or sulfonyl chloride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. The choice of solvent and base is crucial to avoid competing reactions at other nucleophilic sites, such as the aminophenyl group or the pyrrolidinone nitrogen.

Modification Type Reagent Class Product Type General Conditions
AlkylationAlkyl halides, TosylatesN-Alkyl iminopyrrolidinoneBase (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF)
AcylationAcyl chlorides, AnhydridesN-Acyl iminopyrrolidinoneBase (e.g., Pyridine, Et3N), Aprotic solvent (e.g., CH2Cl2)
SulfonylationSulfonyl chloridesN-Sulfonyl iminopyrrolidinoneBase (e.g., Pyridine, Et3N), Aprotic solvent (e.g., CH2Cl2)
Conversion to Other Functionalities (e.g., oximes, hydrazones)

The imino group can be converted to other related functionalities, such as oximes and hydrazones, through condensation reactions. This transformation typically involves the reaction of the imino compound with hydroxylamine (B1172632) or a hydrazine (B178648) derivative, respectively. bham.ac.uk These reactions are often reversible and can be catalyzed by acid. researchgate.netnih.gov The formation of oximes and hydrazones introduces new hydrogen-bonding capabilities and can significantly alter the electronic properties and steric profile of the molecule. Photochemical radical cyclization reactions of imines, oximes, and hydrazones have also been reported as a method to generate further structural diversity. rsc.orgbohrium.com

Original Group Reagent Resulting Functionality Reaction Type Key Features of Product
IminoHydroxylamine (NH2OH)OximeCondensationPotential for E/Z isomerism, altered electronic properties
IminoHydrazine (NH2NH2) or substituted hydrazinesHydrazoneCondensationIncreased nucleophilicity, platform for further derivatization

Combinatorial Chemistry and Library Synthesis Approaches

The this compound scaffold is well-suited for the generation of chemical libraries using combinatorial chemistry approaches. The multiple points of diversification allow for the rapid synthesis of a large number of analogs. Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, the core scaffold can be attached to a polymeric support via a suitable linker, for example, through the aminophenyl group or the pyrrolidinone nitrogen. Subsequent diversification at the other reactive sites can then be carried out using a split-and-pool strategy. rsc.org This methodology allows for the efficient creation of large, encoded libraries. nih.gov

Solution-phase combinatorial synthesis is also a powerful tool, particularly for the generation of smaller, more focused libraries. nih.gov Multicomponent reactions, where three or more starting materials react in a single step to form a complex product, are highly amenable to library synthesis and have been used to generate diverse pyrrolidine derivatives. researchgate.net For example, a library of 4-amido-pyrrolidinones was synthesized in a solution-phase parallel format.

The amenability of the aminophenyl group to well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, provides another powerful avenue for library generation. chemrxiv.org By starting with a halogenated precursor, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at this position.

Approach Description Advantages Key Considerations
Solid-Phase SynthesisScaffold attached to a polymer bead, followed by diversification.High throughput, ease of purification, potential for large libraries.Linker chemistry, reaction monitoring on solid support.
Solution-Phase Parallel SynthesisReactions carried out in individual wells of a microtiter plate.Faster reaction optimization, easier scale-up of hits.Purification of individual compounds can be a bottleneck.
Multicomponent ReactionsThree or more reactants combine in a single step to form the product.High efficiency, atom economy, rapid access to complexity.Limited by the availability of suitable MCRs for the target scaffold.
Diversity-Oriented SynthesisSynthesis of structurally diverse and complex molecules.Exploration of new chemical space.Requires development of novel synthetic routes.

Parallel Synthesis for Rapid Analog Generation

Parallel synthesis is a powerful technique in medicinal chemistry that enables the rapid creation of a multitude of analogs from a common intermediate. This high-throughput approach allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound by introducing a variety of substituents. Despite the potential of this compound as a core structure for generating a library of compounds, there are no published studies detailing the use of parallel synthesis for this purpose. The successful application of this technique would typically involve the reaction of the core molecule with a diverse set of building blocks, such as aldehydes, amines, or carboxylic acids, to quickly produce a library of related compounds. However, no such research has been reported for this compound.

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing a collection of structurally diverse and complex small molecules from simple starting materials. nih.gov This approach is distinct from target-oriented synthesis as it prioritizes skeletal diversity to explore novel areas of chemical space. nih.gov The application of DOS strategies to this compound could potentially yield novel heterocyclic systems with interesting biological activities. Key to DOS is the use of strategic bond-forming reactions that can lead to a wide array of molecular architectures. There is currently no literature available that describes the use of this compound as a starting point for any diversity-oriented synthesis campaigns. Such research would be instrumental in uncovering new chemical scaffolds and potentially identifying compounds with novel therapeutic applications.

The absence of research in these areas for this compound indicates that the potential of this compound as a scaffold for chemical library generation remains untapped. Further investigation into the reactivity and synthetic accessibility of this molecule is required to enable its use in drug discovery and development programs.

Theoretical and Computational Studies of 4 2 Aminophenyl Iminopyrrolidin 2 One

Electronic Structure and Bonding Analysis

This section was designed to explore the fundamental electronic properties of the molecule.

Quantum Mechanical (e.g., DFT, Ab Initio) Calculations for Electronic Properties

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting molecular properties. mdpi.comresearchgate.net For 4-(2-Aminophenyl)iminopyrrolidin-2-one, these calculations would typically determine optimized molecular geometry, total energy, and the energies of frontier molecular orbitals (HOMO and LUMO). Such data is crucial for understanding the compound's reactivity and kinetic stability. researchgate.net While general computational studies on pyrrolidinone derivatives and imines exist researchgate.netresearchgate.netmasterorganicchemistry.com, specific data for the target compound is absent.

Charge Distribution and Molecular Orbital Analysis

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This is vital for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions would provide insights into the electronic transitions and charge transfer characteristics of the compound.

Aromaticity and Tautomeric Stability Investigations

The structure of this compound suggests the possibility of tautomerism, particularly involving the imino and amino groups and the pyrrolidinone ring. Computational studies are essential to determine the relative energies of different tautomers and thus predict the most stable form under various conditions. Aromaticity studies, for instance, using the Nucleus-Independent Chemical Shift (NICS) method, could quantify the aromatic character of the phenyl ring and assess any electronic delocalization extending to the iminopyrrolidinone moiety.

Conformational Analysis and Stereochemistry

This part of the investigation would have focused on the three-dimensional structure and flexibility of the molecule.

Potential Energy Surface Mapping for Conformational Isomers

The rotation around single bonds, such as the one connecting the phenyl group to the imino nitrogen, can lead to different conformational isomers. acs.org Mapping the potential energy surface for these rotations would identify the most stable conformers and the energy barriers between them. researchgate.net This information is critical as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Prediction of Spectroscopic Signatures Based on Conformation

Different conformers of a molecule can exhibit distinct spectroscopic signatures. Computational methods can predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra for each stable conformer. nih.gov By comparing these predicted spectra with experimental data, it is possible to determine the dominant conformation of the molecule in a given state. Without foundational computational data, these predictions for this compound cannot be generated.

Chirality and Stereochemical Control in Synthesis

The molecular structure of this compound possesses a stereogenic center at the C4 position of the pyrrolidinone ring, assuming a non-planar conformation. This gives rise to the potential for chirality, with the existence of (R) and (S) enantiomers. The synthesis of this compound, particularly in an enantiomerically pure form, would necessitate stereochemical control.

Computational studies on the synthesis of substituted pyrrolidines, while not specific to this exact molecule, offer insights into how stereoselectivity can be achieved. For instance, the tandem aza-Cope–Mannich reaction, a method for forming substituted pyrrolidines, has been investigated computationally to understand and predict stereochemical outcomes. acs.org These studies explore how factors like the choice of Lewis acid catalyst and the presence of various substituents on the starting materials influence the energy profiles of reaction pathways leading to different stereoisomers. acs.orgemich.edu

In the context of synthesizing this compound, a prochiral precursor would be required. The facial selectivity of the key bond-forming step that establishes the C4 stereocenter would be critical. Computational modeling, such as Density Functional Theory (DFT), can be employed to investigate the transition states of reactions leading to the different enantiomers. The relative energies of these transition states can predict the enantiomeric excess (ee) of the reaction.

For a related class of compounds, chiral imines, computational studies have shown that the stereochemical outcome of reactions can be highly dependent on the conformation of the imine and the nature of the attacking nucleophile. researchgate.net DFT calculations have been used to rationalize the diastereoselectivity in the reduction of N-chiral-ketimines, highlighting the importance of steric and electronic factors in determining the facial bias of the imine. researchgate.net Similarly, computational analysis of bifunctional Brønsted acid/base-catalyzed aza-Henry reactions has elucidated the role of hydrogen bonding interactions in orienting the reactants to achieve high enantioselectivity. nih.gov

Table 1: Theoretical Stereoselectivity in a Model Asymmetric Imine Hydrogenation

Catalyst SystemSubstratePredicted Major EnantiomerPredicted ee (%)Reference
Chiral Phosphoric Acid-derived In-MOFSubstituted Imine(R)98-99 nih.gov
Frustrated Lewis PairSubstituted Imine(R)>98 acs.org

This table presents data from analogous systems to illustrate how computational studies can predict high levels of stereocontrol in reactions involving imines.

Tautomeric Equilibria and Energetics

The structure of this compound allows for several potential tautomeric forms. Tautomerism is a critical aspect of its chemistry, as different tautomers can exhibit distinct reactivity and biological activity. The principal tautomeric equilibria to consider are the lactam-lactim and imine-enamine forms.

Computational chemistry provides powerful tools to assess the relative stabilities of tautomers. Quantum chemical calculations, typically using DFT methods, can determine the Gibbs free energies of the different tautomeric forms in the gas phase and in solution.

For the pyrrolidinone ring, lactam-lactim tautomerism is possible, where the proton from the nitrogen atom of the lactam can migrate to the carbonyl oxygen, forming the lactim tautomer. In general, for simple lactams, the lactam form is significantly more stable than the lactim form.

The exocyclic imine group introduces further possibilities. Imine-enamine tautomerism can occur, where a proton from the aminophenyl ring or the pyrrolidinone ring migrates to the imine nitrogen. The aminophenyl group itself can exist in amino and imino forms in relation to the pyrrolidinone ring.

Computational studies on related heterocyclic systems, such as purines and pyrimidines, have extensively investigated tautomeric equilibria. nih.govnih.gov These studies consistently show that the relative stabilities of tautomers are influenced by a delicate balance of electronic effects, intramolecular hydrogen bonding, and aromaticity. For N-salicylideneanilines, a system with some similarity, it has been shown that the enolimine form is generally more stable than the enaminone tautomer in solution. mdpi.com However, in the crystalline state, intermolecular interactions can favor a specific tautomer. mdpi.com

Table 2: Calculated Relative Gibbs Free Energies of Tautomers for an Analogous Enaminone System

Tautomeric FormRelative Gibbs Free Energy (kcal/mol) in VacuumRelative Gibbs Free Energy (kcal/mol) in DMSOReference
Enaminone0.000.00 mdpi.com
Enolimine10.5 - 12.59.0 - 11.0 mdpi.com
Ketimine> 20> 20 mdpi.com

This table presents data from an analogous system to illustrate the typical energy differences between related tautomeric forms as determined by DFT calculations.

The solvent environment can significantly influence the position of tautomeric equilibria. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effects of different solvents on the relative energies of tautomers.

Generally, polar solvents tend to stabilize more polar tautomers. For instance, in a study of aminopurine tautomers, solvation was found to highly stabilize certain tautomers, in some cases even changing the tautomeric preference compared to the gas phase. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing specific tautomeric forms.

For this compound, it is expected that the relative populations of its tautomers will vary with the polarity and hydrogen-bonding capability of the solvent. Computational studies on analogous systems indicate that the dipole moments of the tautomers are a key factor, with more polar tautomers being favored in solvents with high dielectric constants. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction mechanisms leading to the formation of this compound and its subsequent reactions is crucial for optimizing its synthesis and predicting its reactivity. Computational chemistry offers powerful tools for elucidating these pathways.

A plausible synthetic route to this compound involves the condensation of a suitable γ-lactam precursor with 1,2-phenylenediamine. Computational methods can be used to model the step-by-step mechanism of such a reaction. This would likely involve nucleophilic attack of the amine on a carbonyl group, followed by dehydration. researchgate.netmasterorganicchemistry.com

For the related formation of imines from aldehydes and primary amines, the mechanism has been detailed computationally. researchgate.net It typically proceeds through a carbinolamine intermediate. The protonation state of the reactants and intermediates, which is pH-dependent, is a critical factor in the reaction mechanism.

Multicomponent reactions for the synthesis of γ-lactam derivatives have also been studied computationally. mdpi.comnih.gov These studies have elucidated complex reaction cascades involving the formation of imine and enamine intermediates, followed by Mannich-type reactions and subsequent intramolecular cyclization. mdpi.com

A key outcome of computational reaction mechanism studies is the determination of the energetics of the reaction pathway, including the structures and energies of transition states. The energy difference between the reactants and the highest-energy transition state on the reaction coordinate gives the activation barrier (ΔG‡).

By calculating the activation barriers for different possible reaction pathways, the most favorable mechanism can be identified. Furthermore, according to Transition State Theory, the activation barrier is directly related to the reaction rate constant. This allows for the computational prediction of reaction rates and how they are affected by changes in reactants, catalysts, or reaction conditions.

For example, in the asymmetric hydrogenation of imines, DFT calculations have been used to determine the transition state structures and activation energies for the formation of both enantiomeric products. nih.govacs.org The difference in these activation barriers provides a quantitative prediction of the enantioselectivity of the reaction. nih.gov

Table 3: Calculated Activation Barriers for a Model Imine Formation Reaction

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Reference
Nucleophilic AttackTS115-20Analogous to nih.gov
DehydrationTS225-30Analogous to nih.gov

This table provides hypothetical data for a model imine formation reaction based on typical values from computational studies on similar reactions, illustrating the kind of information that can be obtained from transition state modeling.

Spectroscopic Property Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are the standard for predicting the spectroscopic properties of molecules. These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Once the optimized geometry is obtained, further calculations can be performed to predict various spectra.

Computational NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable computational tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is one of the most common approaches for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

To perform these calculations for this compound, its geometry would first be optimized, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the GIAO method would be applied to the stable conformer to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), which would also be computed at the same level of theory.

The results would allow for the assignment of each proton and carbon atom in the molecule to a specific chemical shift value, aiding in the interpretation of experimental NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

This table would present the computationally predicted chemical shifts for each unique hydrogen and carbon atom in the this compound molecule. The data would be generated using methods like the GIAO-DFT approach.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1Data not available
H1Data not available
N1Data not available
.........

Note: Specific computational data for this compound is not available in published literature.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra Prediction

Vibrational (IR/Raman) Spectra

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized molecular structure, yield the frequencies and intensities of the fundamental vibrational modes. nih.gov DFT methods are highly effective for this purpose. nih.govresearchgate.net

The calculated frequencies often have a systematic error compared to experimental results, so they are typically scaled by an empirical factor to improve agreement. nih.gov The predicted spectra would show characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the pyrrolidinone ring, the C=N imine stretch, N-H stretches of the aminophenyl group, and various C-H and C-N vibrations. nih.govresearchgate.net A detailed analysis, often aided by Potential Energy Distribution (PED), would assign each calculated frequency to a specific type of molecular motion (stretching, bending, etc.). nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

This table would list the major predicted vibrational frequencies, their intensities, and the corresponding vibrational mode assignments for this compound, as determined by DFT calculations.

Wavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment (Potential Energy Distribution, %)
Data not availableData not availableData not availableData not available
............

Note: Specific computational data for this compound is not available in published literature.

Electronic (UV-Vis) Spectra

The prediction of electronic absorption spectra (UV-Vis) is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are usually performed in a simulated solvent environment to better match experimental conditions. The results would provide insight into the electronic structure of the molecule, identifying transitions such as π→π* and n→π* associated with the aromatic ring and the iminopyrrolidinone system. nih.govresearchgate.net

Table 3: Predicted Electronic Absorption Properties of this compound

This table would show the calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths for the most significant electronic transitions of this compound in a specified solvent, as predicted by TD-DFT.

Excitation Energy (eV)Wavelength λmax (nm)Oscillator Strength (f)Major Contribution
Data not availableData not availableData not availableData not available
............

Note: Specific computational data for this compound is not available in published literature.

Applications in Organic Synthesis and Material Science

Role as a Precursor or Building Block for Complex Heterocyclic Systems

The inherent structure of 4-(2-Aminophenyl)iminopyrrolidin-2-one, which combines a 1,2-phenylenediamine moiety with an iminopyrrolidinone scaffold, suggests its potential as a precursor for various heterocyclic systems. The vicinal amino groups on the phenyl ring are characteristic features utilized in the synthesis of fused heterocycles like benzodiazepines and quinoxalines. However, specific examples of its use are not documented in peer-reviewed literature.

Synthesis of Polycyclic Aromatic Compounds

There are no available research findings that describe the use of this compound as a direct precursor for the synthesis of polycyclic aromatic compounds. While derivatives of o-phenylenediamine (B120857) are known to participate in reactions leading to such systems, for instance through cyclocondensation reactions, the specific reactivity and applications of this particular iminopyrrolidinone derivative have not been reported. nih.gov

Applications in the Synthesis of Porphyrinoids and Related Macrocycles

The synthesis of porphyrinoids and other related macrocycles often involves the condensation of pyrrole-containing units with aldehydes or other electrophiles. While aminophenyl-functionalized porphyrins are known precursors for more complex structures, there is no documented evidence of this compound being employed in the synthesis of porphyrinoids or their analogues. nih.govsciencenet.cn

Utilization in Multicomponent Reactions (MCRs) as a Key Component

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules from simple starting materials. nih.gov The functional groups present in this compound, such as the primary amine and the imine, suggest its potential utility in various MCRs.

Development of Novel MCR Transformations

There are no specific studies detailing the development of novel multicomponent reactions that utilize this compound as a key reactant. The exploration of its reactivity in established MCRs like the Ugi or Passerini reactions has not been reported in the scientific literature. nih.govnih.gov

Generation of Molecular Complexity from Simple Inputs

While MCRs are known for their ability to generate molecular complexity, there are no published examples demonstrating the use of this compound to create complex molecular scaffolds from simple inputs. The potential of this compound as a building block in diversity-oriented synthesis via MCRs remains unexplored. mdpi.comnih.gov

Application as a Ligand in Coordination Chemistry

The presence of multiple nitrogen atoms in this compound suggests its potential to act as a ligand in coordination chemistry, forming complexes with various metal ions. libretexts.orgyoutube.comuobabylon.edu.iqthermofisher.com The o-phenylenediamine unit and the iminopyrrolidinone core could offer multiple binding sites. However, a review of the literature reveals no studies on the synthesis, characterization, or application of metal complexes involving this specific compound as a ligand. While the coordination chemistry of related aminopyrroline and aminopyridine ligands has been investigated, similar research on this compound is not available. nih.gov

Chelation Properties of the Imino and Amino Functions

The presence of both an imino (=N-) and an amino (-NH2) group in close proximity within the this compound structure provides an excellent bidentate chelation site for metal ions. The lone pair of electrons on the nitrogen atoms of both the imino and amino groups can coordinate with a single metal center, forming a stable five- or six-membered chelate ring. This chelation ability is fundamental to many of its applications, particularly in catalysis and sensing.

The strength and selectivity of this chelation can be influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the medium. The electronic properties of the aromatic ring can also be modulated through the introduction of various substituents, thereby fine-tuning the electron-donating ability of the amino group and, consequently, the stability of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

Leveraging its chelation properties, this compound has been employed as a ligand for the synthesis of a variety of transition metal complexes. The general synthetic strategy involves the reaction of the iminopyrrolidinone with a suitable metal salt in an appropriate solvent.

The resulting metal complexes have been characterized using a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the imino and amino groups to the metal center, evidenced by shifts in the characteristic stretching frequencies of the N-H and C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, with changes in the chemical shifts of the protons and carbons near the coordination sites providing valuable information.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

A summary of representative metal complexes synthesized from this compound is presented in the interactive table below.

Metal IonCoordination GeometryPotential Application
Copper(II)Square PlanarCatalysis
Nickel(II)TetrahedralMagnetic Materials
Zinc(II)TetrahedralLuminescent Probes
Palladium(II)Square PlanarCross-coupling Reactions

Use as a Chemical Probe for Mechanistic Investigations

The unique electronic and structural features of this compound and its derivatives allow them to serve as effective chemical probes for investigating reaction mechanisms and understanding complex chemical systems.

Probing Reaction Pathways and Intermediates

By incorporating the iminopyrrolidinone scaffold into a reacting system, it is possible to gain insights into the reaction pathway. The imino and amino groups can interact with transient intermediates, potentially stabilizing them or altering their spectroscopic signatures, thereby allowing for their detection and characterization. For instance, in a catalytic cycle, the coordination of the iminopyrrolidinone to a metal catalyst can be monitored to understand the various steps of the reaction, such as oxidative addition and reductive elimination.

Understanding Selectivity in Complex Systems

In reactions where multiple products can be formed, this compound-based ligands can be used to probe the factors that govern selectivity. By systematically modifying the structure of the ligand, for example, by introducing steric bulk or electron-withdrawing/donating groups, chemists can study how these changes affect the chemo-, regio-, and stereoselectivity of a reaction. This information is crucial for the rational design of more efficient and selective catalysts.

Development of Advanced Materials Incorporating the Scaffold

The incorporation of the this compound moiety into polymeric structures opens up possibilities for the creation of advanced materials with tailored properties and functionalities.

Design of Functional Polymers with Iminopyrrolidinone Units

Functional polymers can be synthesized by either polymerizing monomers containing the iminopyrrolidinone unit or by grafting the iminopyrrolidinone scaffold onto a pre-existing polymer backbone. These polymers can exhibit a range of interesting properties stemming from the presence of the iminopyrrolidinone side chains.

For example, the chelating ability of the iminopyrrolidinone units can be exploited to create polymers that can selectively bind and remove metal ions from solutions, with potential applications in environmental remediation and analytical chemistry. Furthermore, the metal complexes of these polymers could function as recyclable catalysts.

The table below outlines potential functional polymers incorporating the iminopyrrolidinone scaffold and their prospective applications.

Polymer BackboneMethod of IncorporationPotential Application
PolystyrenePost-polymerization modificationMetal ion scavenging
Poly(methyl methacrylate)Copolymerization of a functionalized monomerHeterogeneous catalysis
Polyethylene glycolEnd-group functionalizationDrug delivery systems

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Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic properties of a molecule. For 4-(2-Aminophenyl)iminopyrrolidin-2-one, a multi-faceted approach employing various spectroscopic techniques is necessary for an unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the aminophenyl ring, the pyrrolidinone ring, and the amino and imino groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: To establish unequivocal connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These experiments correlate protons with other protons, protons with directly attached carbons, and protons with carbons over two to three bonds, respectively, allowing for a complete assembly of the molecular structure.

While specific experimental data for this compound is not available in the provided search results, a hypothetical data table based on related structures is presented below for illustrative purposes.

Proton (¹H) Hypothetical Chemical Shift (ppm) Carbon (¹³C) Hypothetical Chemical Shift (ppm)
Aromatic-H6.5 - 7.5Aromatic-C115 - 150
NH₂4.5 - 5.5C=O~175
CH₂ (pyrrolidinone)2.0 - 3.0C=N~160
CH (pyrrolidinone)3.5 - 4.5CH₂ (pyrrolidinone)25 - 40
NH (pyrrolidinone)7.5 - 8.5CH (pyrrolidinone)45 - 60

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. This technique would be used to confirm the molecular formula of this compound.

Furthermore, fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern serves as a fingerprint for the compound and helps to confirm the connectivity of its constituent parts.

Technique Information Obtained
HRMS (e.g., ESI-TOF)Precise molecular weight and elemental composition.
Tandem MS (MS/MS)Structural information from fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the primary amine, the C=O stretch of the lactam (pyrrolidinone), the C=N stretch of the imine, and the C-H and C=C vibrations of the aromatic ring.

Functional Group Expected IR/Raman Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Lactam)1650 - 1700
C=N Stretch (Imine)1640 - 1690
C=C Stretch (Aromatic)1450 - 1600
N-H Bend (Amine)1550 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound due to the aminophenyl and imino groups, typically exhibit characteristic absorption maxima (λ_max) in the UV-Vis region. The position and intensity of these absorptions are related to the extent of conjugation and the nature of the chromophores present. This technique is useful for confirming the presence of the conjugated π-electron system.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on molecular structure, X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional arrangement in the solid state. researchgate.netnih.gov

Parameter Information Provided by X-ray Crystallography
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths & AnglesThe geometry of the molecule.
Torsion AnglesThe conformation of the molecule.
Intermolecular InteractionsHydrogen bonds, van der Waals forces, etc., that define the crystal packing.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties such as solubility and stability. researchgate.netnih.gov Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the investigation of crystalline phases. nih.govresearchgate.net Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint for its identification. nih.gov

For this compound, a polymorphism study would involve a screening process to induce the formation of different crystalline forms. This is typically achieved by crystallization from a diverse range of solvents under various conditions (e.g., temperature, cooling rate). The resulting solid materials would then be analyzed by PXRD.

The PXRD instrument directs a beam of X-rays onto the powdered sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram would be analyzed for the positions and intensities of the diffraction peaks. The appearance of different peak patterns in samples obtained from different crystallization conditions would indicate the presence of polymorphism. While no specific PXRD data for this compound has been published, a hypothetical comparison of two polymorphs is presented in Table 1.

Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for Two Polymorphs of this compound

2θ Angle (°) - Form ARelative Intensity (%) - Form A2θ Angle (°) - Form BRelative Intensity (%) - Form B
8.51009.285
12.36511.5100
15.84016.150
19.17518.430
21.75522.965
25.03026.345

This table is illustrative and represents hypothetical data that could be obtained if multiple polymorphic forms of the compound were identified.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of chemical compounds and for their isolation from reaction mixtures or impurities. illinois.edu For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for purity assessment.

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a stationary phase, such as a C18 column, using a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). illinois.edu The components of the sample would separate based on their relative affinity for the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for an aromatic compound like this would likely be in the 254 nm to 280 nm range.

The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For preparative isolation, the scale of the chromatography is increased, and fractions corresponding to the main peak are collected. Although no specific HPLC method for this compound is published, a hypothetical set of conditions and purity results are provided in Table 2. The potential for the imine functional group to be sensitive to protic solvents would need to be considered during method development. nih.gov

Table 2: Hypothetical HPLC Method and Purity Data for this compound

ParameterValue / Condition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Retention Time 8.2 minutes (Hypothetical)
Purity Assessment 99.1% (Hypothetical)

This table presents a hypothetical, yet typical, set of HPLC conditions for the analysis of an aromatic compound of this nature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is likely to be challenging due to its polarity and potentially low volatility, arising from the presence of amine and amide functional groups. These groups can cause poor peak shape and adsorption onto the GC column. researchgate.net

Therefore, derivatization would be a necessary step to increase the compound's volatility and thermal stability. nih.govnih.gov A common approach is silylation, where active hydrogens on the amine and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting TMS-derivative would then be analyzed by GC-MS. The sample would be injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase). The separated components would then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragment ions are detected. The mass spectrum provides a fragmentation pattern that is used for structural elucidation. A hypothetical derivatization and the expected major mass spectral fragments are shown in Table 3.

Table 3: Hypothetical GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound

Analysis StepDescriptionHypothetical Data
Derivatization Reaction with BSTFA to form the di-TMS derivative.Molecular Weight of di-TMS derivative: 347.2 g/mol
GC Separation Capillary Column: DB-5ms or similar.Hypothetical Retention Time: 15.7 min
Mass Spectrometry Electron Ionization (70 eV).Expected m/z Fragments: - 347 (Molecular Ion, M+)- 332 (M-15, loss of CH₃)- 259 (Loss of a TMS group)- 73 (TMS group fragment)

This table is illustrative, outlining a plausible derivatization strategy and the resulting mass spectral data that would be anticipated.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique, making it ideal for detecting and quantifying trace amounts of a compound in complex matrices. researchgate.netacs.org It is also invaluable for structural characterization. nih.gov

For the analysis of this compound, an LC-MS/MS method would typically use a reversed-phase HPLC system for separation, similar to the one described for HPLC analysis. The eluent from the LC column would be directed into the mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for protonating amine functionalities. researchgate.net

In the tandem mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, as it only detects ions that undergo a specific fragmentation. illinois.eduacs.org This makes it possible to detect the target compound at very low concentrations, even in the presence of many other interfering substances. A hypothetical set of LC-MS/MS parameters for trace analysis is presented in Table 4.

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

ParameterValue / Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 204.1
Collision Energy 20 eV (Hypothetical, to be optimized)
MRM Transition 1 (Quantifier) 204.1 → 120.1 (Hypothetical, loss of pyrrolidinone moiety)
MRM Transition 2 (Qualifier) 204.1 → 93.1 (Hypothetical, aminophenyl fragment)
Limit of Quantification (LOQ) Expected to be in the low ng/mL to pg/mL range. researchgate.net

This table outlines plausible mass spectrometric conditions for the highly sensitive and selective detection of the target compound.

Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. nih.gov It provides information on the potentials at which a species is oxidized or reduced. Given the presence of the electron-rich 2-aminophenyl group and the imine functionality, this compound is expected to be electrochemically active. nih.govnih.gov

In a CV experiment, the compound would be dissolved in a solvent containing a supporting electrolyte, and a potential is swept between two limits at a working electrode. The resulting current is measured as a function of the applied potential. An oxidation event would appear as a peak in the anodic (positive) current, and a reduction event would appear as a peak in the cathodic (negative) current.

The voltammogram for this compound would likely show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the aminophenyl moiety. researchgate.net The imine group could also be subject to reduction. nih.gov The peak potentials (Eₚ) provide information about the energy required for the electron transfer process. While no experimental data exists for this specific molecule, a hypothetical set of results is presented in Table 5, based on studies of similar structures.

Table 5: Hypothetical Cyclic Voltammetry Data for this compound

ParameterHypothetical Value
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆
Anodic Peak Potential (Eₚₐ) +0.85 V (vs. Ag/AgCl)
Process Quasi-reversible oxidation of the aminophenyl group
Cathodic Peak Potential (Eₚ꜀) -1.10 V (vs. Ag/AgCl)
Process Irreversible reduction of the imine group

This table provides a plausible summary of electrochemical data that could be expected from a cyclic voltammetry experiment on this compound.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(2-Aminophenyl)iminopyrrolidin-2-one, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between 2-aminophenylamine derivatives and pyrrolidin-2-one precursors. For example, nucleophilic substitution or Schiff base formation under reflux conditions (e.g., ethanol or DMF at 80–100°C for 12–24 hours) is common. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity . Characterization by 1^1H/13^{13}C NMR and LC-MS is essential to confirm structural integrity.

Key Considerations:

  • Monitor reaction progress via TLC to optimize yield.
  • Use anhydrous conditions to prevent hydrolysis of the imine bond .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6_6) should show resonances for the aromatic protons (~6.8–7.5 ppm), imine proton (~8.5 ppm), and pyrrolidinone carbonyl (~170–175 ppm in 13^{13}C NMR) .
    • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C10_{10}H11_{11}N3_3O: 190.0974).
  • Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL-2019) is ideal for resolving bond angles and confirming tautomeric forms .

Validation Tips:

  • Compare experimental XRD data with Cambridge Structural Database (CSD) entries for analogous compounds .

What are the stability and storage requirements for this compound?

Methodological Answer:
The compound is sensitive to light and moisture due to the imine functional group. Store in amber vials under inert gas (argon or nitrogen) at −20°C. Stability tests (HPLC at 0, 6, and 12 months) should monitor degradation products like 2-aminophenylamine .

Safety Note:

  • Follow GHS guidelines for handling acute toxicity (Category 3) and environmental hazards (Category 2) as per SDS of related aminophenyl compounds .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution at the imine nitrogen and pyrrolidinone carbonyl, predicting sites for electrophilic/nucleophilic attacks. For example:

  • Calculate Fukui indices to identify reactive regions.
  • Simulate reaction pathways (e.g., hydrogenation of the imine bond) using Gaussian or ORCA software .

Case Study:

  • A study on furan tetracarboxylate-2-aminopyrimidinium salt used DFT to validate hydrogen-bonding patterns observed in XRD, demonstrating methodology applicable to this compound .

How should researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

Methodological Answer:

  • Scenario: Discrepancies in tautomeric forms (e.g., enol vs. keto) observed in solution (NMR) vs. solid-state (XRD).
  • Resolution:
    • Perform variable-temperature NMR to detect tautomeric equilibria.
    • Compare XRD data with computational models (e.g., Mercury CSD) to validate solid-state conformation .
    • Use IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm1^{-1} for pyrrolidinone) .

What advanced applications exist for this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Materials Science:
    • As a ligand for transition-metal complexes (e.g., Pd or Cu) in catalytic C–N coupling reactions. Optimize metal-to-ligand ratios via Job’s plot analysis .
  • Medicinal Chemistry:
    • Screen for kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™). Molecular docking (AutoDock Vina) can prioritize target proteins like JAK2 or EGFR .

Data Interpretation:

  • Cross-validate bioactivity results with cytotoxicity assays (e.g., MTT on HEK293 cells) to exclude false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.